Product packaging for Gulonolactone(Cat. No.:CAS No. 6322-07-2)

Gulonolactone

Cat. No.: B014833
CAS No.: 6322-07-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-LECHCGJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Aldonolactone Metabolism and Significance

Aldonolactones are involved in various metabolic processes across different organisms. In many animals, plants, and some microorganisms, aldonolactones serve as intermediates in the synthesis of L-ascorbic acid (vitamin C) or its analogs. nih.govnih.govebi.ac.uknih.govresearchgate.net The final step in these biosynthetic pathways is typically catalyzed by aldonolactone oxidoreductases, a family of flavoenzymes. nih.govebi.ac.uknih.govresearchgate.net These enzymes oxidize the aldonolactone substrate, leading to the formation of the characteristic redox-active double bond found in L-ascorbic acid. nih.govrug.nl

Metabolic pathways involving aldonolactones are crucial for maintaining cellular homeostasis and providing essential cofactors and antioxidants. creative-proteomics.com For instance, in organisms capable of synthesizing vitamin C, the conversion of aldonolactones to ascorbate (B8700270) is vital for numerous physiological functions, including acting as an antioxidant and a cofactor for various enzymes involved in collagen synthesis, neurotransmitter biosynthesis, and gene regulation. researchgate.netliposhell.pl

Stereoisomers of Gulonolactone in Biochemical Pathways

This compound exists in different stereoisomeric forms, notably D-gulono-1,4-lactone and L-gulono-1,4-lactone. These stereoisomers differ in the spatial arrangement of their hydroxyl groups. nih.govmpg.de While both are lactone derivatives of gulonic acid, their roles in biochemical pathways can be distinct due to the stereospecificity of enzymatic reactions. ontosight.aiethz.ch

L-Gulono-1,4-lactone is a direct precursor to L-ascorbic acid in the vitamin C biosynthesis pathway found in many animals. nih.govnih.govfrontiersin.orgsmolecule.comwikipedia.org The enzyme L-gulonolactone oxidase (GULO) catalyzes the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously converts to L-ascorbic acid. wikipedia.orgwikipedia.orggenome.jp

D-Gulono-1,4-lactone, the focus of this article, is a stereoisomer of L-gulono-1,4-lactone. nih.govmpg.desigmaaldrich.comfishersci.com While L-gulono-1,4-lactone is the key intermediate in the animal vitamin C pathway, D-gulono-1,4-lactone is not directly involved in this specific pathway in the same manner. However, research has explored its properties and potential applications, including its use as a synthon in the synthesis of other complex molecules. caymanchem.comresearchgate.netresearchgate.net Studies have also investigated its potential biological activities, such as inhibitory properties against certain matrix metalloproteinases and effects on collagen synthesis in vitro. biosynth.com

The distinct biochemical fates and enzymatic interactions of this compound stereoisomers highlight the importance of stereochemistry in biological systems. ontosight.aiethz.ch

Historical Context of D-Gulono-1,4-lactone Research

The study of aldonolactones, including D-gulono-1,4-lactone, is intertwined with the history of vitamin C research and the elucidation of its biosynthetic pathways.

Early Discoveries and Characterization

Early research into vitamin C biosynthesis in animals, particularly in rats and guinea pigs, led to the identification of L-gulono-1,4-lactone as a crucial intermediate. nih.govliposhell.plunipv.it This work, dating back to the mid-20th century, established the enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid catalyzed by L-gulonolactone oxidase. nih.govliposhell.plunipv.it

While the primary focus was on the L-isomer due to its role in vitamin C synthesis, the existence and chemical properties of its stereoisomer, D-gulono-1,4-lactone, were also recognized. Chemical characterization of D-gulono-1,4-lactone involved determining its molecular formula, structure, and physical properties. nih.govsigmaaldrich.comfishersci.combiosynth.com

Evolution of Research Perspectives on D-Gulono-1,4-lactone

Initially, research on this compound was heavily centered on the L-isomer and its direct link to vitamin C deficiency in organisms lacking functional L-gulonolactone oxidase, such as humans and guinea pigs. researchgate.netfrontiersin.orgwikipedia.orgwikipedia.orgsciepub.com The focus was on understanding the metabolic block in these species and the implications for scurvy. researchgate.netwikipedia.orgsciepub.com

Over time, research perspectives on D-gulono-1,4-lactone have evolved beyond its simple identification as a stereoisomer. While not a direct precursor to vitamin C in the primary animal pathway, D-gulono-1,4-lactone has garnered interest in other areas. Its chemical structure makes it a potential starting material or intermediate in the synthesis of various organic compounds, including carbohydrate derivatives and pharmaceutical precursors. caymanchem.comresearchgate.netresearchgate.net Studies exploring synthetic routes utilizing D-gulono-1,4-lactone have been reported. caymanchem.comresearchgate.net

Furthermore, investigations into the broader family of aldonolactone oxidoreductases and their substrate specificities have provided more context on how different aldonolactone stereoisomers are processed by various enzymes across different organisms. nih.govebi.ac.uknih.govresearchgate.netrug.nl This includes studying enzymes that might interact with D-gulono-1,4-lactone, even if it's not their primary physiological substrate. nih.govpnas.org

The evolution of research reflects a shift from solely focusing on the L-isomer's role in vitamin C synthesis to exploring the chemical versatility and potential applications of D-gulono-1,4-lactone in organic synthesis and potentially other biological interactions.

Here is a data table summarizing some key properties of D-Gulono-1,4-lactone:

PropertyValueSource
Molecular FormulaC₆H₁₀O₆ nih.govsigmaaldrich.combiosynth.com
Molecular Weight178.14 g/mol nih.govsigmaaldrich.combiosynth.com
PubChem CID165105 nih.govfishersci.com
CAS Number6322-07-2 nih.govsigmaaldrich.comfishersci.combiosynth.com
Melting Point185 °C biosynth.com
AppearanceWhite to off-white crystalline powder(Implied from common chemical properties)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B014833 Gulonolactone CAS No. 6322-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036177
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-07-2, 3327-64-8
Record name D-Gulono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6322-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gulonolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulono-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gulono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Metabolic Pathways Involving D Gulono 1,4 Lactone

D-Gulono-1,4-lactone as an Intermediate in L-Ascorbic Acid Biosynthesis

L-Ascorbic acid, a vital antioxidant, is synthesized through different pathways in animals and plants. frontiersin.orgmdpi.comresearchgate.net While plants primarily utilize the L-galactose pathway, some alternative routes exist, including one potentially involving D-gulono-1,4-lactone. frontiersin.orgresearchgate.netnih.gov In contrast, the well-characterized animal pathway for L-ascorbic acid biosynthesis involves L-gulono-1,4-lactone as a direct precursor. frontiersin.orgmdpi.comnih.govnih.gov

Animal L-Ascorbic Acid Biosynthesis Pathway

The animal pathway for L-ascorbic acid synthesis originates from glucose. frontiersin.orgmdpi.comasm.org Through a series of enzymatic reactions, glucose is converted into intermediates, eventually leading to L-gulono-1,4-lactone. frontiersin.orgmdpi.comnih.gov This pathway is present in the liver or kidney of species capable of synthesizing vitamin C. core.ac.uk

Conversion from D-Glucuronate to L-Gulono-1,4-lactone

In the animal pathway, UDP-D-glucuronic acid serves as a precursor. researchgate.netnih.gov The loss of UDP forms glucuronic acid or glucuronolactone. researchgate.netnih.gov A key step involves the reduction of these compounds at C-1, which leads to the formation of L-gulonic acid and subsequently L-gulono-1,4-lactone. researchgate.netnih.gov This conversion from D-Glucuronate to L-Gulonate is catalyzed by aldo-keto reductases like AKR1A1 and AKR1B1 in mammals, with AKR1A1 contributing significantly more to this conversion. researchgate.net L-Gulonate is then transformed into L-gulono-1,4-lactone by gluconolactonase. frontiersin.org

Role of L-Gulono-1,4-lactone Oxidase (GULO) in Terminal Conversion

L-Gulono-1,4-lactone serves as the immediate precursor to L-ascorbic acid in the animal pathway. frontiersin.orgmdpi.comnih.govasm.org The final step in this biosynthesis is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). mdpi.comnih.govmdpi.com GULO is a flavoenzyme that utilizes FAD as a cofactor. mdpi.comwikipedia.org It catalyzes the oxidation of L-gulono-1,4-lactone with oxygen as an electron acceptor, producing L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone) and hydrogen peroxide. mdpi.comwikipedia.org The L-xylo-hex-3-gulonolactone then spontaneously converts to L-ascorbic acid without further enzymatic action. wikipedia.org

A table summarizing the final step of the animal biosynthesis pathway:

SubstrateEnzymeProduct(s)Cofactor
L-Gulono-1,4-lactoneL-Gulono-1,4-lactone Oxidase (GULO)L-xylo-hex-3-gulonolactone, H₂O₂FAD
L-xylo-hex-3-gulonolactoneSpontaneous conversionL-Ascorbic AcidNone
Evolutionary Loss of Functional GULO in Select Mammalian Species

While many mammals possess a functional GULO gene and can synthesize L-ascorbic acid, this ability has been lost independently in several mammalian lineages. mdpi.comnih.govwikipedia.orgnih.gov This loss is attributed to mutations in the GULO gene, rendering the enzyme non-functional. frontiersin.orgnih.govwikipedia.org Species that have lost functional GULO include humans, non-human primates (Haplorhini), guinea pigs, and some bat species. frontiersin.orgmdpi.comnih.govwikipedia.orgnih.gov The loss of GULO activity means these animals cannot synthesize L-ascorbic acid and must obtain it from their diet, classifying it as a vitamin. frontiersin.orgnih.gov The GULO gene was deactivated at different times in evolutionary history, for instance, around 61 million years ago for Haplorhini primates and 14 million years ago for the guinea pig. researchgate.net Despite the loss of functional GULO, some species still retain the pseudogene, and other genes in the pathway, such as Regucalcin/SMP30 which produces the GULO substrate, may still be present and have other roles. nih.govstackexchange.com

Plant L-Ascorbic Acid Biosynthesis Pathways

Plants are a primary source of vitamin C for humans and have multiple pathways for L-ascorbic acid biosynthesis. frontiersin.orgnih.gov The most well-characterized pathway in plants is the "Wheeler-Smirnoff pathway," which begins with glucose or mannose and proceeds through L-galactono-1,4-lactone as the immediate precursor to L-ascorbic acid. frontiersin.orgmdpi.comresearchgate.net However, evidence suggests the existence of alternative pathways. frontiersin.orgresearchgate.netnih.gov

L-Gulose Pathway and D-Gulono-1,4-lactone Formation

While the L-galactose pathway is considered predominant in plants, alternative routes have been proposed, including one involving L-gulose and potentially D-gulono-1,4-lactone or its isomer L-gulono-1,4-lactone. researchgate.netnih.govresearchgate.net Some research indicates that feeding L-gulono-1,4-lactone to plants can lead to increased L-ascorbic acid levels, suggesting the presence of enzymes capable of converting this compound. nih.govresearchgate.net Although the primary plant pathway utilizes L-galactono-1,4-lactone dehydrogenase (GLDH) for the final conversion to L-ascorbic acid, plants also possess GULO-like enzymes that might be involved in alternative pathways utilizing L-gulono-1,4-lactone. mdpi.comnih.gov The myo-inositol pathway in plants is also proposed to convert myo-inositol into L-gulono-1,4-lactone through a series of enzymatic reactions before its conversion to L-ascorbic acid by a dehydrogenase. researchgate.net

GDP-D-Mannose to GDP-L-Gulose Conversion

The conversion of GDP-D-mannose to GDP-L-gulose is specifically catalyzed by GDP-D-mannose 3′,5′-epimerase (GME). fishersci.comhmdb.cagenome.jp This enzyme facilitates epimerization at both the C3′ and C5′ positions of the mannose moiety. hmdb.cagenome.jp While GDP-L-galactose is a well-established product and intermediate in the primary plant AsA pathway (the Smirnoff-Wheeler pathway), GDP-L-gulose has been identified as a novel intermediate also produced by GME and proposed to be involved in an alternative route to AsA in plants. fishersci.comhmdb.cakegg.jp

Subsequent Steps to L-Gulono-1,4-lactone

Following the formation of GDP-L-gulose, subsequent enzymatic steps are proposed to lead to L-gulono-1,4-lactone. These steps are thought to involve the processing of GDP-L-gulose into L-gulose-1-phosphate, then L-gulose, and finally the formation of L-gulono-1,4-lactone, potentially catalyzed by enzymes such as GDP-L-gulose-1-phosphate phosphatase and L-gulose dehydrogenase. fishersci.comkegg.jp

Myo-Inositol Pathway and D-Glucuronate/L-Gulono-1,4-lactone Intermediates

Another pathway that involves L-gulono-1,4-lactone as an intermediate is the myo-inositol pathway. This route is significant in animals and has been suggested to operate in plants, although its contribution to plant AsA synthesis is debated. In this pathway, myo-inositol is converted to D-glucuronate by myo-inositol oxygenase (MIOX). D-glucuronate is then proposed to be converted through intermediates, including D-gulonate, to L-gulono-1,4-lactone. While enzymes for some steps, such as glucuronate reductase, have been proposed, the specific enzyme responsible for converting D-glucuronate to D-gulonate in plants has not been definitively identified.

Role of L-Gulono-1,4-lactone Oxidase (GulLO) Homologs in Plants

In animals, the final step of AsA biosynthesis is catalyzed by L-gulono-1,4-lactone oxidase (GulLO, also known as GULO), which converts L-gulono-1,4-lactone to L-ascorbic acid. Humans and certain other animals lack a functional GULO enzyme due to evolutionary gene loss, rendering them unable to synthesize vitamin C endogenously.

While plants primarily utilize L-galactono-1,4-lactone dehydrogenase (GLDH) as the terminal enzyme in their main AsA biosynthetic pathway, GulLO homologs have been identified in plants, such as Arabidopsis thaliana. The role of these plant GulLO homologs in endogenous AsA biosynthesis is an area of ongoing research and appears to differ from the function of animal GulLO. Studies involving overexpression of animal GulLO in plants have shown increased AsA levels, suggesting that plants can convert L-gulono-1,4-lactone to AsA if the enzyme is present. However, the catalytic efficiency and specific activity of plant GulLO homologs towards L-gulono-1,4-lactone in the context of native plant AsA synthesis are still being investigated.

Comparative Analysis of Plant and Animal Pathways

The biosynthesis of L-ascorbic acid exhibits notable differences between plants and animals. The primary pathway in plants, the Smirnoff-Wheeler pathway, proceeds through L-galactose and L-galactono-1,4-lactone, with GLDH catalyzing the final step. In contrast, the well-characterized animal pathway utilizes glucose as a starting material and involves L-gulono-1,4-lactone as the penultimate intermediate, converted to AsA by GulLO. kegg.jp The absence of functional GulLO in certain animal lineages, including humans, highlights a key evolutionary divergence in vitamin C metabolism. While plants have been proposed to have multiple pathways, including those involving L-gulose and myo-inositol which converge on L-gulono-1,4-lactone, the dominant route and the terminal enzyme (GLDH) are distinct from the primary animal pathway.

Microbial Ascorbic Acid Biosynthesis and D-Gulono-1,4-lactone Analogs

Microorganisms also exhibit diverse capacities for ascorbic acid synthesis or the synthesis of related compounds. Some yeasts, such as Saccharomyces cerevisiae, can synthesize L-ascorbic acid when supplied with precursors like L-galactose, L-galactono-1,4-lactone, or L-gulono-1,4-lactone. Yeasts are also known to produce D-erythroascorbic acid (D-EAA), a five-carbon analog of L-ascorbic acid, from D-arabinose. The enzymes involved in D-EAA synthesis in yeast show structural similarities to enzymes in the plant L-ascorbic acid pathway. While D-EAA has similar redox properties to L-ascorbic acid, it does not possess anti-scurvy activity. Research is also exploring the potential for engineered bacterial strains to produce L-ascorbic acid through fermentation, sometimes utilizing genes from plant pathways.

Enzymology of D-Gulono-1,4-lactone Conversion

The enzymatic conversion of L-gulono-1,4-lactone is primarily associated with the enzyme L-gulono-1,4-lactone oxidase (GulLO or GULO). This enzyme catalyzes the oxidation of L-gulono-1,4-lactone to L-ascorbic acid. In animals, GulLO is a membrane-bound oxidoreductase typically located in the endoplasmic reticulum. It utilizes FAD as a cofactor and produces hydrogen peroxide as a byproduct.

GulLO belongs to the aldonolactone oxidoreductase family. It possesses conserved domains, including an FAD-binding region and a specific motif (HWXK) important for cofactor binding and enzyme activity. While animal GulLO has a relatively broad substrate specificity and can oxidize other aldonolactones, L-gulono-1,4-lactone is considered its primary physiological substrate.

In plants, while GLDH is the main enzyme for AsA synthesis, studies on plant GulLO homologs indicate they may have different activities or substrate specificities compared to the animal enzyme. For instance, an Arabidopsis thaliana GulLO homolog (AtGulLO5) has been characterized as a dehydrogenase with specificity for L-gulono-1,4-lactone, distinct from typical animal GulLOs and plant GLDHs, although its catalytic efficiency was reported as low. Some microorganisms, like Mycobacterium tuberculosis, possess an L-gulono-1,4-lactone dehydrogenase that oxidizes L-gulono-1,4-lactone.

The kinetic parameters of enzymes involved in L-gulono-1,4-lactone conversion, such as the Michaelis constant (Km) for L-gulono-1,4-lactone, have been studied for specific enzymes like recombinant AtGulLO5.

Table 1: Selected Enzymatic Parameters Related to Gulono-1,4-lactone Conversion

Note: Kinetic parameters for enzymes acting on gulono-1,4-lactone are enzyme- and organism-specific. The Vmax value provided for GME is included to illustrate the type of data found in the sources regarding enzyme kinetics but is not directly comparable to the activity of AtGulLO5 on L-gulono-1,4-lactone.

L-Gulono-1,4-lactone Oxidase (GULO) Characterization

L-Gulono-1,4-lactone oxidase (GULO, EC 1.1.3.8) is a crucial enzyme in the biosynthesis of L-ascorbic acid (vitamin C) in many animals wikipedia.orgnih.govunipv.it. It catalyzes the terminal step in this pathway. While the outline specifies D-Gulono-1,4-lactone, GULO's primary characterized substrate is L-gulono-1,4-lactone. Studies on GULO provide valuable information about the family of enzymes that act on aldonolactones.

Enzyme Kinetics and Reaction Mechanisms

GULO catalyzes the oxidation of L-gulono-1,4-lactone in the presence of oxygen. The reaction yields L-xylo-hex-3-gulonolactone and hydrogen peroxide wikipedia.orgunipv.it. The L-xylo-hex-3-gulonolactone then undergoes spontaneous isomerization to form L-ascorbic acid without further enzymatic involvement wikipedia.org.

The enzymatic reaction proceeds via a two-phase mechanism involving the flavin cofactor. In the initial reductive half-reaction, the substrate (L-gulono-1,4-lactone) reduces the flavin. Subsequently, in the oxidative half-reaction, the reduced flavin is reoxidized by an electron acceptor, typically molecular oxygen in the case of oxidases like GULO nih.gov.

Kinetic studies on recombinant rat GULO have provided insights into its catalytic efficiency. Reported Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) values for recombinant full-length rat GULO (fGULO) and its C-terminal catalytic domain (cGULO) produced in Escherichia coli are presented in the table below nih.govmdpi.com.

Enzyme VariantSubstrateKm (µM)Vmax (U/mg protein)
fGULO (rat)L-gulono-1,4-lactone53.5 ± 5780 ± 45
cGULO (rat)L-gulono-1,4-lactone42 ± 6.3374 ± 20

Note: These values were obtained from studies using recombinant rat GULO and L-gulono-1,4-lactone as the substrate nih.govmdpi.com.

The optimal pH for rat liver GULO activity is reported to be in the range of 6.5–8.3, with rapid decrease in activity at higher pH values due to non-enzymatic hydrolysis of the lactone substrate mdpi.com.

Cofactor Requirements (e.g., FAD)

GULO is a flavoenzyme that requires Flavin-Adenine Dinucleotide (FAD) as a cofactor for its catalytic activity wikipedia.orgnih.govnih.govmdpi.com. In mammalian GULOs, the FAD molecule is covalently bound to the apoprotein. This covalent linkage occurs through an 8α-N1-histidyl linkage unipv.itresearchgate.netrug.nlethz.ch. The presence of FAD is crucial for the enzyme's function, participating directly in the electron transfer during the oxidation of the substrate nih.gov. The covalent attachment of flavin to the protein is believed to provide stabilization to the enzyme nih.gov.

Substrate Specificity and Inhibitory Effects

The primary and most efficient substrate characterized for mammalian GULO is L-gulono-1,4-lactone wikipedia.orgrug.nlnih.gov. Some plant GULLOs, like AtGulLO5 from Arabidopsis thaliana, have demonstrated absolute specificity for L-gulono-1,4-lactone nih.gov.

Research on aldonolactone oxidoreductases (AlORs), including GULO, has identified certain inhibitory effects. Metal ions, such as Hg²⁺, Zn²⁺, and Cu²⁺, are reported as prevalent inhibitors of AlORs, potentially interacting with sulfhydryl groups within the enzyme structure mdpi.comresearchgate.net. Specifically, Hg²⁺ has been shown to inhibit rat GULO activity by preventing the reduction of the flavin cofactor mdpi.com. Sulphite has also been observed to inhibit the oxidase activity of GULO, although it does not affect flavin reduction mdpi.com. While the thiol group might not be directly involved in catalysis, it appears essential for the function of these enzymes, with Cys-340 identified in A. thaliana GLDH as a relevant residue mdpi.com.

Information specifically regarding the activity or inhibitory effects of D-Gulono-1,4-lactone on GULO was not prominently found in the search results.

Structural Features and Conserved Domains

GULO is classified as a member of the aldonolactone oxidoreductase family (AlORs) wikipedia.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net. Mammalian GULO is known to be an integral membrane protein located in the endoplasmic reticulum, with its active site oriented towards the lumen unipv.itresearchgate.netrug.nlethz.ch.

The enzyme structure includes conserved domains essential for its function. Two such domains have been identified: an N-terminal FAD-binding region and a C-terminal HWXK motif nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. The C-terminal HWXK motif is capable of binding the flavin cofactor nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. Studies with recombinant rat GULO have indicated that the isolated C-terminal catalytic domain can exhibit enzymatic activity, suggesting its sufficiency for forming the active site and binding the flavin cofactor nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The N-terminal domain is also involved in FAD binding nih.govnih.govnih.govresearchgate.netresearchgate.net.

Related Aldonolactone Oxidoreductases and Their Activity with D-Gulono-1,4-lactone

The aldonolactone oxidoreductase family encompasses various enzymes involved in the synthesis of ascorbic acid or related antioxidant compounds across different organisms wikipedia.orgunipv.itresearchgate.netebi.ac.uk. These enzymes catalyze the oxidation of sugar 1,4-lactones ebi.ac.uk.

D-Arabinono-1,4-lactone Oxidase

D-Arabinono-1,4-lactone oxidase (ALO, EC 1.1.3.37) is another enzyme belonging to the sugar-1,4-lactone oxidase family, found in organisms such as yeast wikipedia.orgebi.ac.uk. ALO is primarily known for catalyzing the oxidation of D-arabinono-1,4-lactone to produce D-erythro-ascorbate, an important antioxidant in some fungi uniprot.orgwikipedia.org.

While its canonical substrate is D-arabinono-1,4-lactone, some ALOs have shown broader substrate specificity. For instance, ALO enzymes from Candida albicans and Saccharomyces cerevisiae have been reported to oxidize L-gulono-1,4-lactone, in addition to their primary substrate uniprot.orguniprot.org.

Based on the available search results, specific information detailing the activity of D-Arabinono-1,4-lactone Oxidase with D-Gulono-1,4-lactone as a substrate was not identified. The reported alternative substrate activity for ALO primarily involves L-gulono-1,4-lactone.

L-Galactono-1,4-lactone Dehydrogenase

L-Galactono-1,4-lactone dehydrogenase (GLDH) is a key enzyme in the predominant L-galactose pathway for L-ascorbic acid biosynthesis in plants, catalyzing the final step: the conversion of L-galactono-1,4-lactone to L-ascorbate. frontiersin.orguniprot.orgwikipedia.orgd-nb.info While GLDH is primarily specific for L-galactono-1,4-lactone, some research indicates it can also utilize L-gulono-1,4-lactone as a substrate, albeit with lower efficiency. uniprot.orgd-nb.infofrontiersin.org This suggests a potential overlap or alternative route involving D-Gulono-1,4-lactone in plant ascorbate (B8700270) synthesis, although the conversion of L-Gulono-1,4-lactone to L-ascorbate in plants is often attributed to L-gulono-1,4-lactone oxidase (GulLO) activity. nih.govresearchgate.netrosj.org

GLDH is localized in the mitochondria and is associated with mitochondrial respiratory complex I in Arabidopsis thaliana. uniprot.orgd-nb.infonih.gov It requires FAD as a cofactor and utilizes cytochrome c as an electron acceptor. uniprot.orgd-nb.infonih.gov

Kinetic studies on recombinant Arabidopsis thaliana GLDH have shown differing kinetic parameters for L-galactono-1,4-lactone and L-gulono-1,4-lactone as substrates. The KM value for L-galactono-1,4-lactone was reported as 170 µM, while for L-gulono-1,4-lactone, it was significantly higher at 13,100 µM. The kcat values were 134 s⁻¹ and 4.0 s⁻¹, respectively, resulting in kcat/KM values of 7.7x10² mM⁻¹s⁻¹ for L-galactono-1,4-lactone and 3.1x10⁻¹ mM⁻¹s⁻¹ for L-gulono-1,4-lactone. frontiersin.org

Enzyme Substrate KM (µM) kcat (s⁻¹) kcat/KM (mM⁻¹s⁻¹)
L-Galactono-1,4-lactone 170 134 7.7x10²
L-Gulono-1,4-lactone 13100 4.0 3.1x10⁻¹

Regulation of D-Gulono-1,4-lactone Metabolism

Transcriptional and Post-Transcriptional Regulation of Key Enzymes

In organisms where D-Gulono-1,4-lactone is a direct precursor to L-ascorbic acid via GULO, the expression and activity of the GULO enzyme are critical regulatory points. While the article primarily focuses on D-Gulono-1,4-lactone, the regulation of enzymes involved in pathways where it is an intermediate (like plant ascorbate biosynthesis) provides relevant context.

In plants, the regulation of L-ascorbic acid biosynthesis, which can involve D-Gulono-1,4-lactone in alternative pathways, is complex and can occur at transcriptional and post-transcriptional levels. Studies on Arabidopsis thaliana have investigated L-gulono-1,4-lactone oxidases (GulLOs), enzymes potentially involved in converting L-Gulono-1,4-lactone to ascorbate. Research suggests that ascorbate synthesis through L-Gulono-1,4-lactone in plants might be regulated at the post-transcriptional level by limiting GulLO enzyme availability, possibly due to rapid protein turnover or low catalytic efficiency. nih.govrosj.orgnih.gov

Transcriptional regulation of genes involved in L-ascorbic acid biosynthesis pathways, including those potentially linked to D-Gulono-1,4-lactone metabolism, has been observed in plants. For instance, in citrus fruits, the transcriptional profiling of genes in the L-galactose pathway and potentially the myo-inositol pathway (which can involve L-gulono-1,4-lactone) correlates with ascorbic acid accumulation during development. researchgate.net Differential gene expression of enzymes like myo-inositol oxygenase has been associated with variations in ascorbic acid content. researchgate.net

Metabolic Flux Control and D-Gulono-1,4-lactone Levels

The levels of D-Gulono-1,4-lactone are influenced by the metabolic flux through the pathways that produce and consume it. In animals capable of synthesizing Vitamin C, the availability of D-glucuronate and L-gulono-1,4-lactone as intermediates directly impacts the rate of L-ascorbic acid production. frontiersin.org

Research suggests that increasing the expression of enzymes involved in upstream steps of alternative pathways feeding into L-gulono-1,4-lactone can potentially increase ascorbate levels. For instance, overexpression of myo-inositol oxygenase, an enzyme in the myo-inositol pathway, has been explored as a strategy to enhance Vitamin C content in plants. nih.govresearchgate.net

Synthetic Chemistry and Chemical Modifications of D Gulono 1,4 Lactone

Chemical Synthesis Approaches for D-Gulono-1,4-lactone

Several methodologies have been developed for the chemical synthesis of D-Gulono-1,4-lactone, focusing on efficiency and yield.

Lactonization of D-Gulonic Acid

The direct cyclization, or lactonization, of D-gulonic acid is a cornerstone of D-Gulono-1,4-lactone production, particularly in industrial settings due to its cost efficiency. D-Gulonic acid, a poly-hydroxy acid, can undergo intramolecular esterification to form either the five-membered γ-lactone (D-Gulono-1,4-lactone) or the six-membered δ-lactone (D-Gulono-1,5-lactone). researchgate.net The formation of the γ-lactone is generally favored under specific conditions. researchgate.netresearchgate.net

Acid-Catalyzed Methods

Acid catalysis is a common method to promote the lactonization of D-gulonic acid. Heating D-gulonic acid in the presence of an acid catalyst, such as 0.1 M HCl, can yield D-Gulono-1,4-lactone with high efficiency, typically ranging from 92% to 95%. Maintaining a controlled acidic environment, often at a pH between 2 and 3, is crucial to favor the desired cyclization and minimize undesired side reactions like epimerization.

Microwave-Assisted Synthesis

Microwave irradiation offers an accelerated approach to the synthesis of D-Gulono-1,4-lactone. Solvent-free microwave-assisted synthesis has been shown to achieve high conversion rates (around 94%) in significantly shorter reaction times (e.g., 10 minutes) compared to conventional heating methods, leading to reduced energy consumption.

Oxidation of D-Glucose as a Precursor

D-Glucose can serve as a precursor for the synthesis of D-Gulono-1,4-lactone through a sequence of oxidation and lactonization steps. A typical approach involves the initial oxidation of D-glucose to D-gluconic acid, often mediated by bromine water under acidic conditions. The resulting D-gluconic acid can then undergo further transformations, including oxidation to D-glucuronic acid and subsequent reduction to D-gulonic acid, which finally cyclizes to form D-Gulono-1,4-lactone upon heating with an acid catalyst like HCl or H₂SO₄.

Stereochemical Purity and Synthesis Optimization

Achieving high stereochemical purity is paramount in the synthesis of D-Gulono-1,4-lactone, especially for its applications as a chiral building block. Synthesis optimization efforts focus on maximizing the yield of the desired 1,4-lactone isomer while minimizing the formation of byproducts, including the 1,5-lactone and epimers. Controlled acidic conditions, particularly pH control (pH 2-3), are vital for promoting the correct cyclization and limiting epimerization. Purification techniques such as recrystallization, often from aqueous ethanol, are employed to obtain D-Gulono-1,4-lactone with high purity (≥97%). Analytical methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to confirm purity, while optical rotation measurements validate enantiomeric purity.

D-Gulono-1,4-lactone as a Chiral Building Block in Organic Synthesis

D-Gulono-1,4-lactone is widely recognized and utilized as a versatile chiral building block in organic synthesis. caymanchem.comglpbio.com Its inherent chirality and the presence of reactive functional groups (hydroxyls and the lactone carbonyl) allow for diverse chemical transformations, making it a valuable starting material for the synthesis of enantiomerically pure compounds. caymanchem.com It serves as a key precursor in the synthesis of various carbohydrate derivatives, including L-arabinose and other sugar analogs. Furthermore, D-Gulono-1,4-lactone has been employed in the synthesis of more complex molecular structures, such as thiolactones and hydroxylated indolizidines, showcasing its utility in constructing intricate organic molecules with defined stereochemistry. acs.org

Carbohydrate Synthesis and Analogs

D-Gulono-1,4-lactone is a significant building block in the synthesis of various carbohydrate derivatives and analogs. glpbio.comcaymanchem.combertin-bioreagent.com It can be utilized to synthesize different sugar structures, including L-arabinose and other sugar analogs. The defined stereochemistry of D-gulono-1,4-lactone allows for controlled synthesis of carbohydrates with desired configurations.

Synthesis of Complex Molecules (e.g., Thiolactones)

D-Gulono-1,4-lactone has been demonstrated as a starting material for the synthesis of complex molecules, including thiolactones. Research has shown its utility in transforming into various thiolactone diastereomers through specific chemical reactions. For example, 4-thio-D-ribono-1,4-lactone has been synthesized from D-gulono-1,4-lactone. This synthesis involved converting D-gulono-1,4-lactone into its 2,3-O-isopropylidene derivative, followed by oxidation, reduction, tosylation, and treatment with sodium methoxide (B1231860) to yield a key epoxide intermediate. This epoxide was then treated with thiourea (B124793) to form a thiirane (B1199164) derivative, which underwent regioselective opening and thiolactonization to afford the protected thiolactone, which was subsequently deprotected to yield 4-thio-D-ribono-1,4-lactone. researchgate.netmolaid.com

Preparation of Protected Derivatives (e.g., Tetraacetates)

The hydroxyl groups of D-Gulono-1,4-lactone can be protected to facilitate specific chemical transformations and improve solubility or stability during synthesis. One common type of protected derivative is the tetraacetate, where all four hydroxyl groups are acetylated, resulting in D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate. nih.gov These protected forms are useful intermediates in multi-step synthesis strategies.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis strategies combine chemical and enzymatic steps to leverage the advantages of both approaches, such as high regioselectivity and stereoselectivity offered by enzymes, alongside the versatility of chemical reactions.

Combination of Chemical and Enzymatic Steps

A hybrid approach for synthesizing D-gulono-1,4-lactone involves combining chemical synthesis of D-gulonic acid with enzymatic lactonization.

Use of Gulonolactonase

Gulonolactonase (GNL) is an enzyme that catalyzes the lactonization of gulonic acid to form gulonolactone. nih.govscribd.com In chemoenzymatic synthesis, gulonolactonase, such as the enzyme from Arabidopsis thaliana, can be used to efficiently catalyze the cyclization of D-gulonic acid to D-gulono-1,4-lactone. Arabidopsis GNL has shown high lactonization efficiency, achieving 98% conversion at 25°C and pH 6.0. This enzymatic step can be coupled with chemical methods for the synthesis of D-gulonic acid to provide an efficient route to D-gulono-1,4-lactone.

Advanced Research Applications and Methodologies

Spectroscopic and Chromatographic Methods for D-Gulono-1,4-lactone Analysis

Analyzing D-Gulono-1,4-lactone in various matrices requires specific spectroscopic and chromatographic methods to ensure accuracy and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common analytical method for the analysis of D-Gulono-1,4-lactone. chemsynlab.com HPLC is used to determine the purity of synthesized D-Gulono-1,4-lactone and to detect the production of L-ascorbic acid in enzymatic assays involving the compound. nih.gov For instance, in studies measuring L-gulono-1,4-lactone oxidase activity, the supernatant from the reaction mixture is analyzed by HPLC to detect the resulting L-ascorbic acid. nih.gov A Luna 5 µm HILIC 200Å column has been used for this purpose. nih.gov HPLC can also be coupled with solubility assays to monitor the stability of the lactone under varying solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is a critical technique for confirming the structural integrity of D-Gulono-1,4-lactone, particularly the formation of the lactone ring and its stereochemistry. chemsynlab.com Characteristic signals in the ¹³C NMR spectrum, such as those around 170 ppm, indicate the presence of the lactone carbonyl group. NMR can also be used to study the conformation of the lactone ring in solution. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify functional groups within the D-Gulono-1,4-lactone molecule and confirm its structure. nih.govresearchgate.net The vibration band of the C=O bond in γ-lactones typically appears at wave numbers between 1780 and 1760 cm⁻¹. mdpi.com FTIR spectra of D-Gulono-1,4-lactone can be obtained using techniques like KBr wafer or ATR-IR. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS), including high-resolution MS such as ESI-TOF and LC-MS, is employed to confirm the molecular weight of D-Gulono-1,4-lactone (178.14 g/mol ) and to detect trace degradation products. nih.govchemsynlab.com LC-MS can also be used to determine the concentration of D-Gulono-1,4-lactone in biological samples. chemsynlab.com Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges and HILIC columns with negative-ion mode LC-MS/MS can be used for enhanced sensitivity when quantifying trace amounts in biological matrices.

Genetic Engineering and Metabolic Pathway Engineering

Genetic engineering and metabolic pathway engineering approaches are used to understand and manipulate the biosynthesis of L-ascorbic acid, where D-Gulono-1,4-lactone serves as a key intermediate.

Overexpression of D-Gulono-1,4-lactone Converting Enzymes

Overexpression of enzymes involved in the conversion of D-Gulono-1,4-lactone to L-ascorbic acid has been a significant strategy in metabolic engineering to increase vitamin C production in various organisms. The primary enzyme responsible for this conversion is L-gulono-1,4-lactone oxidase (GULO) in animals nih.govontosight.aimdpi.com, and L-galactono-1,4-lactone dehydrogenase (GLDH) and potentially GULO-like enzymes in plants mdpi.comnih.govfrontiersin.org.

Studies have shown that overexpression of rat L-gulono-1,4-lactone oxidase (rGulLO) in plants like tobacco, lettuce, potato, and Arabidopsis thaliana has led to increased L-ascorbic acid content. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net For example, overexpression of rGulLO in tobacco and lettuce resulted in up to a sevenfold increase in ascorbate (B8700270) content. mdpi.comresearchgate.net Ectopic expression of rGulLO in Arabidopsis mutants deficient in vitamin C synthesis (vtc1) also restored ascorbate levels. researchgate.netresearchgate.net

While plants primarily utilize a different pathway for ascorbate synthesis involving L-galactono-1,4-lactone dehydrogenase, the presence and function of GULO-like enzymes in plants are also being investigated. Arabidopsis thaliana has several GULO-like enzymes (AtGulLOs). mdpi.comfrontiersin.org Overexpression of some AtGulLOs in tobacco cell cultures increased ascorbate levels when fed with L-gulono-1,4-lactone. mdpi.com However, studies on the direct overexpression of AtGulLOs in Arabidopsis have shown varying results regarding ascorbate accumulation, suggesting complex regulatory mechanisms or different enzymatic activities compared to mammalian GULO. mdpi.comfrontiersin.orgresearchgate.net Some plant GULO-like enzymes have been characterized as dehydrogenases with specificity for L-gulono-1,4-lactone, distinct from mammalian GULO oxidases. frontiersin.orgresearchgate.net

Metabolic engineering efforts have also explored introducing mammalian L-gulono-1,4-lactone pathway enzymes into other organisms, such as fungi, to enable L-ascorbic acid production from different precursors. aalto.fid-nb.info

D-Gulono-1,4-lactone, a γ-lactone derivative of D-gulonic acid, is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms capable of endogenous vitamin C production . This compound serves as the substrate for the enzyme L-gulonolactone oxidase (GULO), which catalyzes its conversion to ascorbic acid .

Impact on L-Ascorbic Acid Production in Transgenic Organisms

The role of D-Gulono-1,4-lactone in L-ascorbic acid (AsA) biosynthesis has been a significant area of research, particularly in the context of transgenic organisms aiming to enhance vitamin C production. In animals capable of synthesizing vitamin C, L-gulono-1,4-lactone is converted to AsA by the enzyme L-gulono-1,4-lactone oxidase (GULO) mdpi.com. Humans and certain other animals, such as guinea pigs and some bats, lack a functional GULO gene and therefore cannot synthesize vitamin C endogenously mdpi.comnih.gov.

Research has explored introducing the animal GULO gene into plants to increase their AsA content. Transgenic plants expressing rat GULO cDNA, including tobacco, potatoes, tomatoes, and Arabidopsis thaliana, have shown increased basal levels of ascorbic acid, in some cases up to seven times higher than untransformed plants mdpi.comnih.gov. For instance, increased expression of the rat L-GulLO gene has led to increased ascorbate concentrations in Arabidopsis (1.8- to 2.0-fold), lettuce (7.0-fold), potato (2.4-fold), tobacco (7.0-fold), and tomato (1.5-fold) researchgate.netresearchgate.net.

Studies involving feeding L-gulono-1,4-lactone to wild-type tobacco plants resulted in elevated ascorbic acid levels, suggesting the presence of at least part of the animal pathway in plants researchgate.netnih.gov. Furthermore, ectopic expression of the rat GULO gene in Arabidopsis vitamin C-deficient (vtc) mutants restored ascorbate levels researchgate.netnih.gov. Specifically, transforming vtc mutant lines with a construct expressing GULO rescued their vitamin C leaf content to levels equal to or higher than wild-type leaves (up to 3-fold) nih.gov. These findings support the idea that an alternative pathway involving L-gulono-1,4-lactone can operate in plants and potentially bypass deficiencies in the primary AsA biosynthesis route researchgate.netnih.gov.

The contribution of Arabidopsis homologs of L-gulono-1,4-lactone oxidase (AtGulLOs) to AsA biosynthesis has also been investigated. Overexpression of AtGulLO2, AtGulLO3, or AtGulLO5 in tobacco BY-2 cell cultures increased AsA levels when fed with L-gulono-1,4-lactone mdpi.comtandfonline.com. While a recombinant Arabidopsis AtGulLO5 enzyme demonstrated specific dehydrogenase activity towards L-gulono-1,4-lactone, its catalytic efficiency was noted as low nih.gov.

Table 1: Increase in Ascorbate Content in Transgenic Plants Expressing Rat L-Gulono-1,4-lactone Oxidase

Plant SpeciesFold Increase in Ascorbate Content (compared to control)Source
Arabidopsis1.8- to 2.0-fold researchgate.netresearchgate.net
Lettuce7.0-fold researchgate.netresearchgate.net
Potato2.4-fold researchgate.netresearchgate.net
Tobacco7.0-fold researchgate.netresearchgate.net
Tomato1.5-fold researchgate.netresearchgate.net

Gene Mutagenesis and Functional Characterization

Gene mutagenesis studies have been instrumental in understanding the enzymes involved in D-Gulono-1,4-lactone metabolism and its role in vitamin C biosynthesis. The enzyme L-gulono-γ-lactone oxidase (GULO) is central to the conversion of L-gulono-1,4-lactone to L-ascorbic acid in many animals mdpi.comnih.gov. The non-functional GULO gene in humans is a result of evolutionary gene loss and mutations nih.govwikipedia.org. Remnants of this non-functional gene are present in the genomes of humans and guinea pigs wikipedia.org.

Functional characterization of enzymes related to D-Gulono-1,4-lactone metabolism has been performed across various species. For example, L-gulono-1,4-lactone dehydrogenase from Mycobacterium tuberculosis shows sequence identity with rat L-gulono-1,4-lactone oxidase and putative plant L-gulono-1,4-lactone dehydrogenases google.com. This enzyme possesses a potential FAD-binding site, similar to the rat enzyme where this site is involved in covalent FAD binding google.com.

Mutagenesis studies on ancestral L-galactono-1,4-lactone dehydrogenase (vGalDH), an enzyme also involved in AsA biosynthesis, have provided insights into substrate specificity. Introducing an asparagine residue at position 413 in vGalDH improved its affinity towards L-gulono-1,4-lactone while maintaining high catalytic efficiency for its primary substrate, L-galactono-1,4-lactone unipv.it. This highlights how specific amino acid changes can influence enzyme-substrate interactions with lactone compounds.

In plants, while the L-galactose pathway is considered predominant for AsA synthesis, evidence suggests alternative pathways involving L-gulono-1,4-lactone exist tandfonline.comnih.gov. Characterization of Arabidopsis GulLO homologs (AtGulLO3 and AtGulLO5) indicates they are dehydrogenases with specificity for L-gulono-1,4-lactone, distinguishing them from plant L-galactono-1,4-lactone dehydrogenases and mammalian GULO nih.gov. However, these plant GulLOs appear to have low catalytic efficiency nih.gov. A L-gulonolactone oxidase like protein (MsGulLO) found in the floral nectar of Mucuna sempervirens showed weak oxidase activity with L-gulono-1,4-lactone, but its primary function is suggested to be hydrogen peroxide generation rather than ascorbate biosynthesis nih.gov.

Computational Chemistry and Modeling of D-Gulono-1,4-lactone and its Interactions

Computational chemistry and modeling techniques have been applied to study the structural and electronic properties of lactones, including those structurally related to D-Gulono-1,4-lactone, and their interactions with enzymes.

Structural Simulations and Electronic Properties

First-principles calculations based on density functional theory (DFT) have been used to simulate the structure and compute electronic properties of 1,4-lactones . While the cited study specifically focused on 2,3-dideoxy-d-erythro-hex-2-enono-1,4-lactone (C₆H₈O₄), the methodologies are relevant to understanding the properties of D-Gulono-1,4-lactone (C₆H₁₀O₆) . These simulations can determine structural parameters such as lattice parameters, bond lengths, and bond angles .

Computational methods can also calculate electronic properties like the electron density of states (EDOS) and band gap . For 2,3-dideoxy-d-erythro-hex-2-enono-1,4-lactone, DFT calculations yielded a band gap of 3.17 eV . Such computational analyses provide insights into the electronic structure and potential reactivity of lactone rings.

Quantum chemical calculations have also been used to investigate the stability and conformations of sugar lactones, including D-gulono-1,4-lactone researchgate.net. These studies can assess the relative stability of γ- and δ-lactone forms and the influence of factors like hydrogen bonding on conformation researchgate.netmdpi.com. For example, the stability of the γ-lactone ring of L-gulonic acid over its δ-isomer was confirmed by quantum chemical calculations researchgate.net.

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as D-Gulono-1,4-lactone) when bound to a protein (such as an enzyme), providing insights into binding affinity and enzyme-substrate interactions scispace.com. This approach is valuable for understanding how enzymes involved in vitamin C biosynthesis or lactone metabolism interact with D-Gulono-1,4-lactone.

Computational docking has been employed in studies investigating the function of enzymes that hydrolyze phosphorylated sugar lactones scispace.comresearchgate.net. By docking high-energy intermediate forms of potential substrates to the three-dimensional structures of enzymes, researchers can enrich for likely substrates scispace.comresearchgate.net. This methodology, combined with structural analysis of enzyme active sites, can suggest which lactone substrates are probable binders scispace.com. For instance, computational docking to the structure of an amidohydrolase superfamily enzyme (Lmo2620) suggested that probable substrates would include phosphorylated sugar lactones, leading to the identification of D-lyxono-1,4-lactone-5-phosphate and L-ribono-1,4-lactone-5-phosphate as substrates scispace.comresearchgate.net. While these substrates are not D-Gulono-1,4-lactone, the methodology demonstrates the application of docking to understand lactone-enzyme interactions.

Understanding the interaction between D-Gulono-1,4-lactone and enzymes like GULO or plant GulLOs through molecular docking can help elucidate the catalytic mechanisms and substrate specificity of these enzymes.

Comparative Biochemical Studies

Comparative biochemical studies involving D-Gulono-1,4-lactone focus on understanding its metabolism and the associated enzymes across different species.

Cross-Species Analysis of D-Gulono-1,4-lactone Metabolism

D-Gulono-1,4-lactone is a central intermediate in the vitamin C biosynthesis pathway in many animals, where the final step is catalyzed by L-gulono-1,4-lactone oxidase (GULO) mdpi.com. The absence of functional GULO in humans, other primates, guinea pigs, and some bats makes D-Gulono-1,4-lactone metabolism a focal point in comparative biochemical studies mdpi.comnih.govwikipedia.org. This evolutionary loss highlights the different strategies organisms employ to obtain or synthesize vitamin C wikipedia.org.

While the primary vitamin C synthesis pathway in plants differs, involving L-galactono-1,4-lactone dehydrogenase (GLDH), there is evidence for alternative pathways that may involve L-gulono-1,4-lactone as a precursor tandfonline.comnih.gov. Comparative studies have characterized GulLO-like enzymes in plants, such as those in Arabidopsis (AtGulLO3 and AtGulLO5), which show specificity for L-gulono-1,4-lactone, distinguishing them from plant GLDHs which are specific to L-galactono-1,4-lactone nih.gov. However, these plant GulLOs differ from mammalian GULO in terms of substrate specificity and ability to use oxygen as an electron acceptor nih.govrug.nl. Mammalian GULO and yeast D-arabinono-1,4-lactone oxidase (ALO) can use molecular oxygen, whereas plant GLDH uses cytochrome C rug.nl.

Bacterial enzymes capable of oxidizing L-gulono-1,4-lactone have also been identified, such as an unspecific dehydrogenase in Gluconobacter oxydans and Acetobacter suboxydans google.com. This bacterial enzyme, however, had low affinity for L-gulono-1,4-lactone and also used D-xylose as a substrate google.com. The L-gulono-1,4-lactone dehydrogenase from Mycobacterium tuberculosis represents another distinct member of the L-gulono-1,4-lactone dehydrogenase/oxidase group characterized across species google.com.

Comparative analysis of aldonolactone oxidoreductases from different kingdoms reveals variations in substrate specificity and electron acceptors used in the final step of vitamin C synthesis or related pathways rug.nlresearchgate.net. These studies underscore the diverse enzymatic strategies that have evolved for processing lactone substrates like D-Gulono-1,4-lactone across the tree of life.

Evolutionary Divergence in Ascorbate Biosynthesis Pathways

The biosynthesis of L-ascorbic acid (AsA) exhibits remarkable evolutionary divergence across eukaryotes. Three main metabolic pathways for AsA synthesis have been well-described in animals, plants, and photosynthetic protists. Fungi are known to synthesize an analog, D-erythroascorbate, through a different route. encyclopedia.pubnih.gov

In the animal pathway, D-Gulono-1,4-lactone serves as the penultimate intermediate. This compound is converted to L-ascorbic acid in the final step, catalyzed by the enzyme L-gulonolactone oxidase (GULO). wikipedia.orgmdpi.com This pathway typically starts from D-glucose. encyclopedia.pubnih.gov However, many animal lineages, including humans, other primates, guinea pigs, some bats, and certain fish and bird species, have lost the functional GULO gene through evolutionary processes, rendering them unable to synthesize vitamin C and thus requiring dietary intake. nih.govwikipedia.orgresearchgate.netnih.govelifesciences.orgwikigenes.orgfrontiersin.org The loss of GULO activity has occurred independently in several lineages. wikipedia.org

In contrast, plants and photosynthetic protists utilize different pathways for AsA biosynthesis. While plants primarily use D-mannose as the initial substrate, photosynthetic protists often start with D-glucose, similar to animals, but employ a mix of enzyme orthologs. encyclopedia.pubnih.gov A key difference lies in the terminal enzyme. In plants and photosynthetic protists, L-galactono-1,4-lactone is the penultimate intermediate, and it is converted to AsA by L-galactonolactone dehydrogenase (GLDH). encyclopedia.pubmdpi.comnih.gov This enzyme is distinct from GULO and uses cytochrome c as an electron acceptor, unlike GULO which uses molecular O₂, producing H₂O₂. elifesciences.org The functional replacement of GULO with GLDH in photosynthetic eukaryotes is thought to have occurred following plastid acquisition and may have contributed to the role of ascorbate as a major photoprotective antioxidant by avoiding the production of reactive oxygen species in the endoplasmic reticulum lumen. nih.govelifesciences.org

While the animal pathway culminates in the oxidation of L-Gulono-1,4-lactone by GULO, alternative pathways in plants, such as the well-characterized D-mannose/L-galactose pathway (Smirnoff-Wheeler pathway), the L-gulose pathway, the myo-inositol pathway, and the D-galacturonate pathway, lead to the synthesis of L-galactono-1,4-lactone, which is then acted upon by GLDH. researchgate.netoup.com Although the L-gulose pathway in plants involves L-gulono-1,4-lactone as an intermediate, the primary and most active pathway in photosynthetic tissues is the D-mannose/L-galactose pathway, which does not directly involve D-Gulono-1,4-lactone in its main sequence. researchgate.netoup.com

The presence of L-gulono-1,4-lactone dehydrogenase (GUDH) in some bacterial species, which shows high substrate specificity to L-Gulono-1,4-lactone and functional similarities to animal GULO, suggests potential insights into the origins of animal VC synthesis pathways. mdpi.comnih.gov

The evolutionary history of these divergent pathways underscores the varied strategies organisms have developed to synthesize or acquire this essential molecule. The loss of GULO in certain animal lineages is often linked to the increased availability of ascorbate in their diet, particularly plant-based diets. elifesciences.org

Data Table: Key Enzymes and Intermediates in Ascorbate Biosynthesis Pathways

PathwayOrganisms InvolvedPrimary Initial SubstratePenultimate IntermediateTerminal EnzymeElectron Acceptor
Animal PathwayMost Mammals (functional GULO)D-GlucoseL-Gulono-1,4-lactoneL-Gulonolactone Oxidase (GULO)O₂
Plant PathwayPlantsD-Mannose (primarily)L-Galactono-1,4-lactoneL-Galactonolactone Dehydrogenase (GLDH)Cytochrome c
Euglenid PathwayEuglena, some Stramenopile algaeD-Galacturonic acidL-Galactono-1,4-lactoneL-Galactonolactone Dehydrogenase (GLDH)Cytochrome c
Fungal PathwayFungiD-ArabinoseD-Arabinono-1,4-lactoneD-Arabinono-1,4-lactone Oxidase (ALO)O₂

Note: Some intermediate steps and alternative substrates exist within these pathways.

Detailed Research Findings:

Research into the evolutionary divergence of ascorbate biosynthesis has involved genomic analysis, enzyme characterization, and feeding studies. The identification of the non-functional GULO pseudogene in scurvy-prone animals like humans and guinea pigs provides strong evidence for the loss of endogenous vitamin C synthesis capacity in these lineages. wikipedia.orgresearchgate.netwikigenes.org Comparative genomic studies have shown that while GULO is present in many animal genomes, it is largely absent in the vast majority of algae and land plants, where GLDH is the predominant terminal enzyme. nih.govelifesciences.org

Enzyme studies have highlighted the biochemical differences between GULO and GLDH, particularly in their substrate specificity and electron acceptors. GULO can oxidize both L-Gulono-1,4-lactone and L-Galactono-1,4-lactone, while GLDH is highly specific for L-Galactono-1,4-lactone. The production of H₂O₂ by GULO, unlike GLDH, is considered a significant factor in the selective pressure for the loss of the GULO pathway in photosynthetic organisms, where increased ascorbate synthesis might otherwise lead to damaging levels of H₂O₂ in the ER. nih.govelifesciences.org

Feeding studies have demonstrated the conversion of precursors to ascorbate in various organisms. For instance, detached bean and strawberry fruits could convert fed L-gulono-1,4-lactone to AsA, even though their primary pathway utilizes L-galactono-1,4-lactone. frontiersin.org Overexpression of rat GULO in plants has also been shown to increase cellular ascorbate content when L-Gulono-1,4-lactone is supplied. elifesciences.orgfrontiersin.org These findings indicate that while the dominant pathways differ, the ability to process L-Gulono-1,4-lactone may exist in some organisms that primarily use the GLDH-dependent pathway.

Further research is ongoing to fully elucidate the intermediate steps and regulatory mechanisms in the various ascorbate biosynthesis pathways, particularly in less-studied organisms and in understanding the evolutionary transitions between different routes.

Emerging Research Directions and Future Perspectives

Unidentified Pathways and Alternative D-Gulono-1,4-lactone Conversions

While the conversion of L-gulono-1,4-lactone to L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) is the primary pathway in animals, research continues to explore alternative or less characterized pathways involving gulono-lactones in different organisms, particularly plants oup.comoup.comelifesciences.orgresearchtrend.net. In plants, the main ascorbate (B8700270) biosynthesis route is the L-galactose pathway, terminating with L-galactono-1,4-lactone dehydrogenase (GalLDH) oup.comelifesciences.orgmaxapress.com. However, alternative pathways, including those potentially involving D-galacturonate and L-gulose, have been proposed, where L-gulono-1,4-lactone might serve as an intermediate oup.comelifesciences.orgresearchtrend.netmdpi.comnih.gov.

The myo-inositol pathway, which operates in animals and has been suggested to exist in plants, proposes the conversion of myo-inositol to L-gulono-1,4-lactone via D-glucuronate and D-gulonate intermediates researchtrend.netmdpi.com. However, the specific gene and enzyme responsible for catalyzing the conversion of D-glucuronate to D-gulonate within this proposed plant pathway remain unidentified mdpi.com. Similarly, the L-gulose pathway suggests that GDP-L-gulose could be converted to L-gulono-1,4-lactone, but the genes and enzymes for these steps in plants have not yet been definitively identified mdpi.com. Feeding studies with L-gulono-1,4-lactone have shown increased ascorbate content in several plants, suggesting the presence of an enzymatic system capable of converting it to ascorbate, potentially a GULO-like enzyme nih.govnih.govresearchgate.net. Characterization of plant GULO-like enzymes, such as AtGulLO3 and AtGulLO5 from Arabidopsis thaliana, indicates they can oxidize L-gulono-1,4-lactone, although their catalytic efficiency might be lower compared to other enzymes, suggesting post-transcriptional regulation nih.gov. These ongoing investigations highlight the complexity of ascorbate metabolism across different species and the potential for unidentified enzymatic activities or alternative conversion routes for gulono-lactones.

Biotechnological Applications of D-Gulono-1,4-lactone Production

The role of D-Gulono-1,4-lactone as a precursor or related intermediate in vitamin C synthesis makes its efficient production a subject of interest for biotechnological applications.

Industrial Production Methods

Historically, the industrial production of L-ascorbic acid has largely relied on the Reichstein process, a combination of chemical and microbiological steps starting from D-glucose researchgate.netmdpi.com. While efficient, this method has drawbacks including lengthy procedures and high energy requirements mdpi.com. D-Gulono-1,4-lactone is not a direct intermediate in the main industrial two-step fermentation process which typically converts D-sorbitol to 2-keto-L-gulonic acid (2-KGA), followed by chemical conversion to L-ascorbic acid researchgate.netresearchgate.net. However, chemical synthesis routes involving the oxidation of D-glucose to D-gulono-1,4-lactone are well-established in carbohydrate chemistry and can serve as starting points for synthesizing related compounds or potentially alternative routes to vitamin C precursors .

Chemical synthesis methods for D-gulono-1,4-lactone often involve sequential oxidation and lactonization steps from D-glucose . Techniques such as bromine water-mediated oxidation or electrochemical oxidation can be employed . Lactonization of D-gulonic acid, a precursor to D-gulono-1,4-lactone, can be achieved through acid-catalyzed heating or solvent-free microwave-assisted synthesis .

A comparative analysis of different production methods highlights varying characteristics:

MethodScalabilityCostYield (%)Purity (%)
Chemical SynthesisHighLow85-9598
Microbial FermentationModerateMedium70-8095
EnzymaticLowHigh60-7599

Chemical methods generally dominate industrial production due to cost efficiency, while enzymatic routes are favored for high-purity applications .

Microbial Fermentation Approaches

Microbial biosynthesis offers a more sustainable alternative to purely chemical synthesis for producing D-Gulono-1,4-lactone or related intermediates . Engineered bacterial strains, such as Gluconobacter oxydans and Ketogulonicigenium vulgare, are utilized in two-stage fermentation processes for producing 2-KGA from D-glucose, which is then chemically converted to L-ascorbic acid researchgate.net.

While direct microbial fermentation routes specifically targeting D-Gulono-1,4-lactone as the final product for subsequent conversion to L-ascorbic acid are less common industrially compared to the 2-KGA route, research explores the potential of using engineered microorganisms to produce L-ascorbic acid directly from standard carbon sources researchgate.netmdpi.com. Some biosynthetic routes in microalgae, yeast, and Aspergillus involve 1,4-lactone intermediates, including L-gulono-1,4-lactone researchgate.net. Efficient generation of the L-stereochemistry of 1,4-lactones from D-sugars remains a challenge researchgate.net. However, engineered yeast strains, such as Kluyveromyces lactis expressing plant L-galactose biosynthesis pathway genes, have been explored to produce L-ascorbic acid from precursors like L-galactose or L-gulono-1,4-lactone researchgate.net. Direct production of vitamin C from D-glucose in E. coli through the expression of multiple plant genes involved in the vitamin C biosynthesis pathway represents an innovative single-step fermentation approach mdpi.com.

Exploration of D-Gulono-1,4-lactone Derivatives in Chemical Biology

D-Gulono-1,4-lactone serves as a valuable starting material in organic synthesis for generating enantiomerically pure compounds and other complex molecular structures fishersci.atglpbio.comscbt.comcaymanchem.comfishersci.seglpbio.com. Its unique structure allows for various chemical transformations, making it useful in the synthesis of carbohydrates and other biologically relevant molecules glpbio.comcaymanchem.com.

Research has utilized D-gulono-1,4-lactone in the synthesis of various carbohydrate derivatives, including L-arabinose and other sugar analogs glpbio.com. It has also been employed in the synthesis of thiolactones and other complex structures, showcasing its versatility in organic chemistry . Derivatives such as 2,3,5,6-Tetra-O-acetyl-D-gulonic acid-1,4-lactone have been synthesized as intermediates in the production of L-ascorbic acid chemsynlab.com. The synthesis of protected D-gulono-1,4-lactone derivatives is also relevant for preparing complex molecules researchgate.net. The use of D-gulono-1,4-lactone as a starting material in the synthesis of the C1-C13 fragment of complex antitumor agents like Halaven® exemplifies its utility in the synthesis of pharmaceutical compounds researchgate.net.

Integration of Omics Technologies in D-Gulono-1,4-lactone Research

The application of high-throughput "omics" technologies, such as transcriptomics and metabolomics, is increasingly valuable in understanding complex biological pathways, including those involving D-Gulono-1,4-lactone. While direct omics studies solely focused on D-Gulono-1,4-lactone are limited in the provided search results, these technologies are being integrated to study related metabolic processes, particularly vitamin C biosynthesis and its impact on plant development and fruit quality maxapress.commdpi.com.

Metabolomic analysis can identify and quantify changes in the levels of various metabolites, including L-gulono-1,4-lactone and related compounds, during different biological processes or under varying conditions mdpi.com. For instance, metabolome analysis in jujube fruit development has shown changes in the levels of L-gulono-1,4-lactone and other related organic acids and sugars mdpi.com. Transcriptomics provides insights into gene expression patterns, helping to identify genes encoding enzymes involved in the biosynthesis or metabolism of D-Gulono-1,4-lactone or its precursors and products maxapress.commdpi.com. Integrated multi-omics approaches, combining transcriptomics and metabolomics, can provide a more comprehensive understanding of the regulatory networks governing these pathways maxapress.commdpi.com. This can help elucidate how environmental factors influence ascorbate metabolism and identify targets for metabolic engineering to improve desirable traits, such as nutrient content in crops maxapress.com. The ongoing advancement of multi-omics technologies and systems biology approaches offers substantial promise for future research into the intricate biological roles and metabolic fate of D-Gulono-1,4-lactone maxapress.com.

Addressing Research Gaps in D-Gulono-1,4-lactone Biology and Chemistry

Despite significant progress, several research gaps remain regarding D-Gulono-1,4-lactone. A key area is the complete elucidation of alternative biosynthetic and metabolic pathways involving gulono-lactones in plants and other organisms oup.comresearchtrend.netmdpi.com. Identifying the specific genes and enzymes catalyzing certain steps in proposed alternative pathways, such as the conversion of D-glucuronate to D-gulonate in the myo-inositol pathway or the steps from GDP-L-gulose to L-gulono-1,4-lactone in the L-gulose pathway, is crucial for a comprehensive understanding mdpi.com.

Further biochemical characterization of plant GULO-like enzymes and their precise role and regulation in ascorbate synthesis from L-gulono-1,4-lactone is also needed nih.gov. Challenges in expressing animal GULO as a recombinant protein have limited detailed biochemical data, highlighting another research gap unipv.it.

In the realm of biotechnology, while microbial fermentation for 2-KGA is established, developing efficient and cost-effective direct microbial routes to L-ascorbic acid or its direct precursors like L-gulono-1,4-lactone from readily available carbon sources remains an active area of research with existing obstacles to overcome before commercialization researchgate.netresearchgate.net. Addressing these gaps through continued biochemical, genetic, and metabolic engineering studies will enhance our understanding of D-Gulono-1,4-lactone and unlock its full potential in various applications.

Q & A

What methodologies are recommended for synthesizing D-Gulono-1,4-lactone with high stereochemical purity?

D-Gulono-1,4-lactone is typically synthesized via lactonization of D-gulonic acid under controlled acidic conditions. Key steps include:

  • Optimal pH control (pH 2–3) to promote cyclization while minimizing side reactions like epimerization .
  • Purification via recrystallization from aqueous ethanol to achieve ≥97% purity, confirmed by HPLC and TLC .
  • Optical rotation validation : Target [α]20/D values between −55° (D-form) and +54.5° (L-form) in water to confirm enantiomeric purity .

How can researchers resolve discrepancies in reported melting points for D-Gulono-1,4-lactone?

Literature reports varying melting points (e.g., 182–188°C for D-form vs. 184–190°C for L-form) . To address this:

  • Differential Scanning Calorimetry (DSC) can validate thermal behavior under standardized heating rates.
  • Batch-specific analysis : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms. Cross-reference COA data with in-house measurements .

What advanced techniques are critical for characterizing D-Gulono-1,4-lactone’s structural integrity?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm lactone ring formation and stereochemistry. For example, characteristic signals for the lactone carbonyl appear at ~170 ppm in 13^13C NMR .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (178.14 g/mol) and detects trace degradation products .
  • X-ray crystallography : Resolves absolute configuration in crystalline forms, critical for studying enzyme-substrate interactions .

How does D-Gulono-1,4-lactone participate in ascorbate biosynthesis pathways?

In plants and some protists, D-Gulono-1,4-lactone is a precursor in alternative vitamin C pathways. Key enzymes include:

  • L-Gulono-1,4-lactone oxidase (GulLO) : Catalyzes oxidation to ascorbate in Arabidopsis, though substrate specificity varies between species .
  • Competing pathways : Compare flux through D-galacturonate and L-gulose routes using isotopic labeling (e.g., 13^{13}C tracing) .

What experimental strategies mitigate instability of D-Gulono-1,4-lactone in aqueous solutions?

  • Low-temperature storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis .
  • Lyophilization : Stabilize labile solutions by freeze-drying and reconstituting in deuterated solvents for NMR studies .
  • Buffered systems : Use phosphate buffers (pH 6–7) to slow lactone ring opening during enzymatic assays .

How can researchers address conflicting data on D-Gulono-1,4-lactone’s solubility in organic solvents?

Discrepancies arise from solvent polarity and temperature effects. Methodological solutions include:

  • Phase-solubility studies : Quantify solubility in DMSO, methanol, or acetonitrile at 25°C vs. 40°C .
  • HPLC-coupled solubility assays : Monitor lactone stability under varying solvent conditions .

What role does D-Gulono-1,4-lactone play in comparative studies of sugar lactone oxidoreductases?

D-Gulono-1,4-lactone serves as a substrate analog to study enzyme promiscuity. For example:

  • Bacterial aldonolectone oxidoreductases : Test activity against D-Gulono-1,4-lactone vs. L-fucono- or D-arabinono-lactones using kinetic assays (kcatk_{cat}/KmK_m analysis) .
  • Inhibitor screening : Identify competitive inhibitors for metabolic engineering applications .

What analytical challenges arise in quantifying trace D-Gulono-1,4-lactone in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate lactones from cellular extracts .
  • LC-MS/MS optimization : Employ HILIC columns and negative-ion mode for enhanced sensitivity (LOQ < 10 ng/mL) .

How can researchers validate the absence of toxic byproducts in synthesized D-Gulono-1,4-lactone batches?

  • Genotoxicity assays : Perform Ames tests with Salmonella strains (e.g., TA98) to detect mutagenic impurities .
  • Residual solvent analysis : GC-MS screening for acetonitrile, methanol, or DMSO per ICH Q3C guidelines .

What are emerging applications of D-Gulono-1,4-lactone in biomaterial synthesis?

  • Chiral building blocks : Incorporate into polyesters via ring-opening polymerization for biodegradable polymers .
  • Glycoconjugate synthesis : Chemoenzymatic coupling with glycosyltransferases to create bioactive glycans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gulonolactone
Reactant of Route 2
Gulonolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.